Technical Guide: Structural Elucidation of (1R,2R)-1-Amino-1-phenyl-2-pentanol
Technical Guide: Structural Elucidation of (1R,2R)-1-Amino-1-phenyl-2-pentanol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for the structural elucidation of (1R,2R)-1-Amino-1-phenyl-2-pentanol is not extensively available in public literature. This guide therefore presents a comprehensive, illustrative elucidation process based on established analytical techniques and data from structurally analogous compounds. The presented data is representative and intended to serve as a practical example.
Introduction
(1R,2R)-1-Amino-1-phenyl-2-pentanol is a chiral amino alcohol. The structural elucidation of such molecules is critical in drug development and stereoselective synthesis, as the specific stereochemistry profoundly influences pharmacological activity. This document outlines the key analytical methodologies required to confirm the chemical structure, purity, and absolute stereochemistry of the (1R,2R) isomer.
The elucidation process involves a combination of spectroscopic and chromatographic techniques to determine the molecular formula, connectivity of atoms, and the three-dimensional arrangement of the chiral centers.
Proposed Synthetic Pathway
A common method for synthesizing chiral amino alcohols is the stereoselective reduction of an α-amino ketone or the reductive amination of a suitable keto-alcohol precursor. The diagram below illustrates a hypothetical synthetic workflow.
Caption: Hypothetical synthesis of (1R,2R)-1-Amino-1-phenyl-2-pentanol.
Structural Elucidation Workflow
The comprehensive characterization of the target molecule follows a logical progression of analytical techniques.
Caption: Workflow for structural elucidation.
Data Presentation
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol [1] |
| Appearance | White to off-white solid or colorless oil |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Optical Rotation [α] | Specific value depends on conditions |
Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 5H | Ar-H |
| 4.10 | d | 1H | H -C(1)-Ph |
| 3.60 | m | 1H | H -C(2)-OH |
| 2.50 (broad) | s | 3H | -NH ₂, -OH |
| 1.40 - 1.60 | m | 2H | -CH ₂(3) |
| 1.25 - 1.35 | m | 2H | -CH ₂(4) |
| 0.90 | t | 3H | -CH ₃(5) |
4.2.2. ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 142.0 | Ar-C (ipso) |
| 128.5 | Ar-C H |
| 127.8 | Ar-C H |
| 126.5 | Ar-C H |
| 75.0 | C (2)-OH |
| 60.0 | C (1)-NH₂ |
| 35.0 | C (3) |
| 20.0 | C (4) |
| 14.0 | C (5) |
4.2.3. IR Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | O-H and N-H stretch |
| 3030 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Strong | Aliphatic C-H stretch |
| 1600, 1495 | Medium | Aromatic C=C stretch |
| 1050 | Strong | C-O stretch (secondary alcohol) |
4.2.4. Mass Spectrometry (ESI+)
| m/z | Interpretation |
| 180.1388 | [M+H]⁺ (Calculated for C₁₁H₁₈NO⁺: 180.1383) |
| 162.1281 | [M+H - H₂O]⁺ |
| 106.0651 | [C₇H₇O]⁺ or [C₈H₁₀]⁺ fragment |
| 77.0390 | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 500 MHz NMR spectrometer.
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Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
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¹H NMR: Standard proton experiment was run with a 90° pulse, a relaxation delay of 1s, and 16 scans.
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¹³C NMR: A proton-decoupled carbon experiment was performed with a 45° pulse, a relaxation delay of 2s, and 1024 scans.
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2D NMR (COSY, HSQC): Standard parameters were used to acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to establish H-H and C-H correlations, respectively.
Infrared (IR) Spectroscopy
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Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: A small amount of the neat sample was placed directly on the ATR crystal.
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Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.
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Analysis: The solution was infused directly into the ESI source in positive ion mode. The mass-to-charge ratio (m/z) was measured to four decimal places to confirm the elemental composition.
Chiral High-Performance Liquid Chromatography (HPLC)
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Instrumentation: HPLC system equipped with a chiral column (e.g., Chiralcel OD-H).
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Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine.
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Analysis: The sample was injected, and the retention times of the enantiomers were compared against a racemic standard to determine enantiomeric excess and confirm the stereoisomer.
Stereochemistry Determination
The (1R,2R) configuration is one of four possible stereoisomers. The confirmation of the specific stereochemistry is paramount.
Caption: Stereochemical relationships of 1-Amino-1-phenyl-2-pentanol isomers.
The relative stereochemistry (syn/anti) can be inferred from the coupling constants between H-1 and H-2 in the ¹H NMR spectrum and confirmed using Nuclear Overhauser Effect (NOE) experiments. The absolute stereochemistry is definitively determined by X-ray crystallography of a suitable crystal or by comparison of the optical rotation and chiral HPLC retention time with a known standard.
